molecular formula C10H6N2O B11913692 Furo[3,4-b]quinoxaline CAS No. 269-71-6

Furo[3,4-b]quinoxaline

Cat. No.: B11913692
CAS No.: 269-71-6
M. Wt: 170.17 g/mol
InChI Key: NTXBSHWBLIQXIJ-UHFFFAOYSA-N
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Description

Furo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused ring system consisting of a furan ring and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-b]quinoxaline can be achieved through several methods. One common approach involves the condensation of substituted 9,10-phenanthroquinone with 3,4-diaminofurazan under acidic conditions . Another method includes the reaction of 5,6-difluorobenzofuroxane with ethyl acetoacetate in the presence of triethylamine, followed by subsequent transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free catalysis has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Furo[3,4-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Quinoxaline-1,4-dioxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated furoquinoxaline derivatives.

Scientific Research Applications

Synthesis of Furo[3,4-b]quinoxaline

This compound can be synthesized through various methods, including:

  • One-Pot Three-Component Reactions : This method involves the coupling of o-alkynylheteroaryl carbonyl derivatives with Fischer carbene complexes. The reaction generates this compound as a transient intermediate, which can then be trapped with dienophiles through Diels–Alder reactions. This approach has been demonstrated to yield high efficiency in synthesizing nitrogen-containing heterocycles .
  • Ultrasound-Assisted Synthesis : Recent studies have shown that ultrasound-assisted reactions can significantly enhance the reaction rates and yields of this compound derivatives. This method is considered environmentally friendly and aligns with green chemistry principles .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antiviral Activity : Compounds derived from this compound have shown promising antiviral properties against various viruses, including human cytomegalovirus. These compounds act as inhibitors of viral polymerases, demonstrating potential in antiviral drug development .
  • Inhibition of Phosphodiesterase : this compound derivatives have been identified as effective inhibitors of phosphodiesterase 4B (PDE4B), which is relevant in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease. This inhibition may also play a role in mitigating cytokine storms associated with COVID-19 .
  • Anticancer Activity : Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, specific derivatives have shown effectiveness against cervical cancer (HeLa) cells by inhibiting cell growth .

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : Given its antiviral and anticancer properties, this compound is being explored as a lead compound for developing new drugs targeting viral infections and cancer.
  • Chemical Computing and Optoelectronics : this compound derivatives have been investigated for their potential use in chemical computing devices and optoelectronic applications due to their unique electronic properties .

Case Studies

Several studies highlight the practical applications and efficacy of this compound derivatives:

StudyFocusFindings
Elgogary et al. (2024)Synthesis MethodsReviewed various synthetic methodologies leading to biologically active furoquinoxalines .
PMC Article (2021)Antiviral ActivityIdentified specific derivatives that inhibit human cytomegalovirus polymerase .
RSC Publication (2022)Fluorescent PropertiesDemonstrated that this compound-based scaffolds exhibit efficient blue emission suitable for optoelectronic applications .

Comparison with Similar Compounds

Uniqueness: Furo[3,4-b]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe .

Biological Activity

Furo[3,4-b]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and applications in medicinal chemistry.

Overview of this compound

This compound is a positional isomer of furo[2,3-b]quinoxaline, both of which are part of a larger class of quinoxaline derivatives. These compounds are characterized by their fused furan and quinoxaline rings, contributing to their unique chemical properties and biological activities. The structural differences between these isomers can lead to variations in their biological effects and mechanisms of action.

Biological Activities

1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties against various strains of bacteria. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoxaline have demonstrated potent antibacterial activity comparable to established antibiotics like doxorubicin .

2. Antiviral Activity
Research indicates that this compound derivatives may possess antiviral properties. Some studies have identified them as potential inhibitors of viral replication mechanisms. For example, certain derivatives have been shown to inhibit human cytomegalovirus polymerase, suggesting a pathway for therapeutic applications in viral infections .

3. Anticancer Properties
this compound has been investigated for its anticancer potential across various cancer cell lines. A notable study highlighted the efficacy of quinoxaline derivatives in inhibiting tumor growth in multiple cancer types, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The compound's mechanism often involves apoptosis induction and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their function. This action is crucial in both antimicrobial and anticancer activities .
  • Receptor Modulation : this compound can act as an agonist or antagonist at various receptors, influencing signaling pathways that regulate cellular responses .
  • Cellular Pathway Interference : It has been shown to affect key signaling pathways such as NF-κB in response to cellular stressors like ototoxic agents .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study on Ototoxicity Protection : A study screened 68 quinoxaline derivatives for their protective effects against aminoglycoside-induced hair cell damage in zebrafish models. Quinoxaline-5-carboxylic acid (Qx28), a derivative closely related to this compound, exhibited significant protection against hair cell loss .
  • Anticancer Activity Evaluation : Research involving the synthesis and evaluation of various quinoxaline derivatives revealed that many exhibited strong inhibitory effects on tumor cell lines while maintaining low cytotoxicity towards normal cells. This dual activity makes them promising candidates for further development .

Data Summary Table

Biological ActivityDescriptionKey Findings
AntimicrobialInhibits growth of bacteriaEffective against Gram-positive and Gram-negative strains; comparable to doxorubicin .
AntiviralInhibits viral replicationPotential inhibitor of human cytomegalovirus polymerase .
AnticancerInduces apoptosis in cancer cellsEffective against MCF-7 and NCI-H460; low toxicity to normal cells .

Properties

CAS No.

269-71-6

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

furo[3,4-b]quinoxaline

InChI

InChI=1S/C10H6N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-6H

InChI Key

NTXBSHWBLIQXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=COC=C3N=C2C=C1

Origin of Product

United States

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